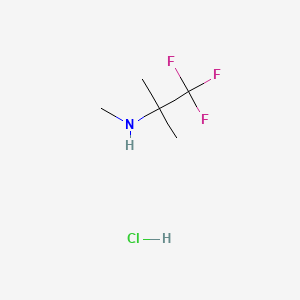![molecular formula C9H12F3NO4 B15300735 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a valuable scaffold for various chemical and pharmaceutical applications. The presence of trifluoroacetic acid adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . The key steps in this synthesis include:
Double Alkylation: Malonate reacts with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.
Hydrolysis: The intermediate is hydrolyzed to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
Oxidative Decarboxylation: Pb(OAc)4-mediated oxidative decarboxylation of the intermediate produces 2,6-methanopiperidone derivative.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The use of readily available bulk reagents and efficient reaction conditions allows for the large-scale synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid. The process can be optimized to produce up to 400 grams of the compound in a single run .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidative decarboxylation using Pb(OAc)4.
Reduction: Reduction reactions to modify the bicyclic structure.
Substitution: Substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidative Decarboxylation: Pb(OAc)4 is commonly used for oxidative decarboxylation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include 2,6-methanopiperidone derivatives and various substituted azabicyclo compounds .
Scientific Research Applications
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to mimic the conformation of certain biologically active molecules, making it a valuable scaffold in drug design. The trifluoroacetic acid moiety enhances its reactivity and facilitates various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: Shares a similar bicyclic structure but differs in the position of the carboxylic acid group.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.
3-Oxa-6-azabicyclo[3.1.1]heptane: Contains an oxygen atom in the ring system, making it a morpholine isostere.
Uniqueness
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom and the presence of trifluoroacetic acid. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H12F3NO4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)7-3-1-2-5(4-7)8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) |
InChI Key |
GOCIKUGICXVQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(N2)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


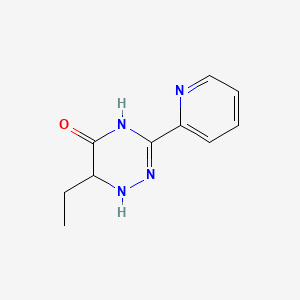
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
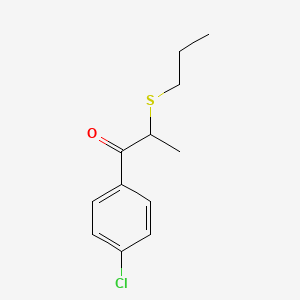
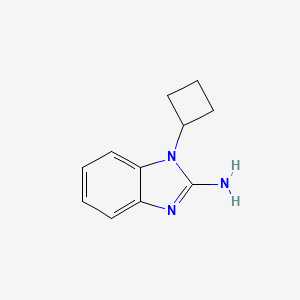

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)


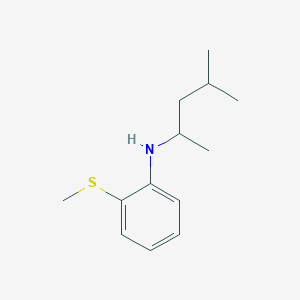
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)

